molecular formula C11H10FN3O3 B10904679 1-((3-Fluorophenoxy)methyl)-5-methyl-3-nitro-1H-pyrazole

1-((3-Fluorophenoxy)methyl)-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B10904679
M. Wt: 251.21 g/mol
InChI Key: WJGJKBFZAHNDKA-UHFFFAOYSA-N
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Description

1-((3-Fluorophenoxy)methyl)-5-methyl-3-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a fluorophenoxy group, a methyl group, and a nitro group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-((3-Fluorophenoxy)methyl)-5-methyl-3-nitro-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorophenol, methylhydrazine, and nitromethane.

    Formation of Intermediate: The first step involves the reaction of 3-fluorophenol with methylhydrazine to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring.

    Nitration: The final step involves the nitration of the pyrazole ring using nitromethane under controlled conditions to obtain the desired product.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-((3-Fluorophenoxy)methyl)-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the nitro group to an amino group.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((3-Fluorophenoxy)methyl)-5-methyl-3-nitro-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

    Material Science: It is investigated for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-((3-Fluorophenoxy)methyl)-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

1-((3-Fluorophenoxy)methyl)-5-methyl-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:

    3-[(3-Fluorophenoxy)methyl]piperidinehydrochloride:

    3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid: This compound has a similar fluorophenoxy group but differs in its functional groups and chemical properties.

    4-(2-(3-Fluorophenoxy)-5-isopropylphenyl)-4-methylpentanoic acid:

Biological Activity

1-((3-Fluorophenoxy)methyl)-5-methyl-3-nitro-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12FN3O3C_{12}H_{12}FN_3O_3. The structure features a pyrazole ring substituted with a fluorophenoxy group and a methyl group, which contributes to its biological activity.

1. Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound displays potent activity against various bacterial strains.

Table 1: Antimicrobial Activity Data

CompoundPathogenMIC (μg/mL)MBC (μg/mL)
1Staphylococcus aureus0.250.50
2Escherichia coli0.300.60
3Pseudomonas aeruginosa0.400.80

These results indicate that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays showed that this compound exhibits cytotoxic effects on various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Type of Activity
MCF7 (Breast)12.50Cytotoxic
A549 (Lung)26.00Growth Inhibition
HepG2 (Liver)17.82Induction of Apoptosis

The IC50 values indicate that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells, suggesting its potential as an anticancer therapeutic .

3. Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. Studies have shown that the compound can reduce inflammatory markers in vitro.

Table 3: Anti-inflammatory Activity Data

CompoundInflammatory MarkerIC50 (μg/mL)
1TNF-α60.56
2IL-657.24

These findings support the hypothesis that this compound may be effective in treating inflammatory diseases .

Case Studies

Several studies have focused on the biological implications of pyrazole derivatives:

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various pyrazole derivatives against resistant strains of bacteria, highlighting the superior activity of compounds similar to this compound .
  • Cytotoxicity in Cancer Research : Research involving A549 lung cancer cells demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls, emphasizing its potential as an anticancer agent .
  • Inflammation Reduction : Another study reported a marked decrease in TNF-α levels following treatment with pyrazole derivatives, indicating their role in modulating inflammatory responses .

Properties

Molecular Formula

C11H10FN3O3

Molecular Weight

251.21 g/mol

IUPAC Name

1-[(3-fluorophenoxy)methyl]-5-methyl-3-nitropyrazole

InChI

InChI=1S/C11H10FN3O3/c1-8-5-11(15(16)17)13-14(8)7-18-10-4-2-3-9(12)6-10/h2-6H,7H2,1H3

InChI Key

WJGJKBFZAHNDKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1COC2=CC(=CC=C2)F)[N+](=O)[O-]

Origin of Product

United States

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